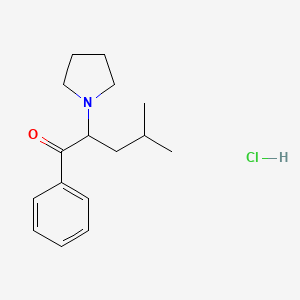
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride involves several steps. One common method includes the reaction of 4-methylpropiophenone with pyrrolidine in the presence of a reducing agent . The reaction conditions typically involve heating the mixture under reflux for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride is as a norepinephrine-dopamine reuptake inhibitor . This means it blocks the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged stimulation of the postsynaptic receptors . This action is similar to other stimulant drugs and is responsible for its psychostimulant effects .
Comparison with Similar Compounds
4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride is similar to other synthetic cathinones such as:
- alpha-pyrrolidinopentiophenone (alpha-PVP)
- alpha-pyrrolidinobutiophenone (alpha-PBP)
- alpha-pyrrolidinohexanophenone (alpha-PHP)
Compared to these compounds, 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride displays a higher selectivity for the dopamine transporter . This selectivity makes it unique among its analogs and contributes to its distinct pharmacological profile .
Properties
CAS No. |
2705245-60-7 |
|---|---|
Molecular Formula |
C16H24ClNO |
Molecular Weight |
281.82 g/mol |
IUPAC Name |
4-methyl-1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-13(2)12-15(17-10-6-7-11-17)16(18)14-8-4-3-5-9-14;/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3;1H |
InChI Key |
CGQAYJCRJGBWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


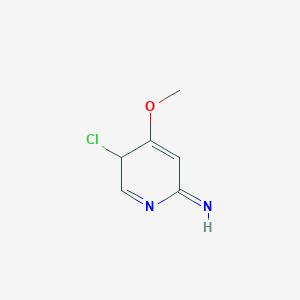
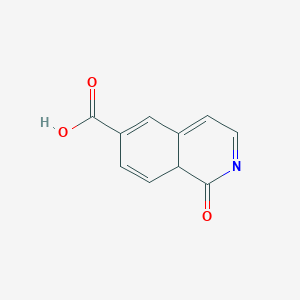
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)


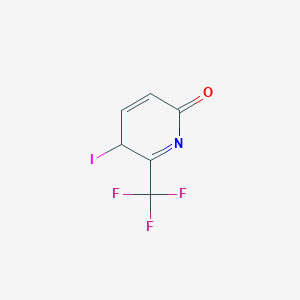
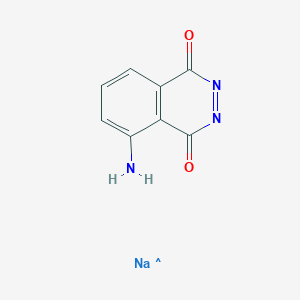
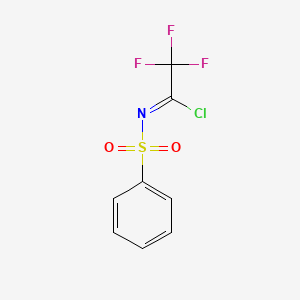
![Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B12355118.png)
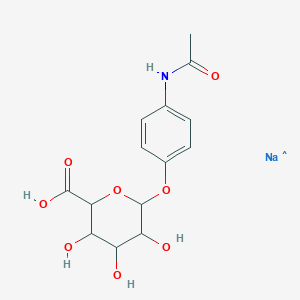
![3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12355136.png)
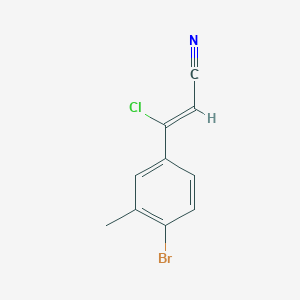
![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)
